2-Chloro-4-methyl-1,3,5-trinitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
1084-17-9 |
|---|---|
Molecular Formula |
C7H4ClN3O6 |
Molecular Weight |
261.57 g/mol |
IUPAC Name |
2-chloro-4-methyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H4ClN3O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,1H3 |
InChI Key |
ZXJVKHVKSYEZCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Other CAS No. |
1084-17-9 |
Origin of Product |
United States |
Reaction Mechanisms and Transformational Pathways of 2 Chloro 4 Methyl 1,3,5 Trinitrobenzene and Analogous Systems
Nucleophilic Addition-Elimination Pathways on Trinitrobenzene Systems
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-4-methyl-1,3,5-trinitrobenzene and related trinitrobenzene systems. This reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This attack forms a resonance-stabilized intermediate known as a σ-adduct or Meisenheimer complex. researchgate.net The subsequent departure of a leaving group, in this case, the chloride ion, re-establishes the aromaticity of the ring, yielding the substituted product.
The electron-deficient nature of the trinitrobenzene ring system facilitates the formation of σ-adducts with a wide array of nucleophiles. researchgate.net These include:
Alcohols: Alkoxide ions, such as methoxide, readily attack the aromatic ring to form the corresponding σ-adduct. rsc.org The reaction of 2-chloronitrobenzene with sodium hydroxide (B78521) in methanol (B129727) yields 2-nitroanisole. nih.gov
Amines: Aliphatic amines like butylamine, pyrrolidine, and piperidine (B6355638) react with trinitrobenzene derivatives to form σ-adducts. rsc.org These reactions can lead to the formation of amino-substituted products. For instance, 2-chloronitrobenzene reacts with aqueous ammonia (B1221849) under pressure to produce 2-nitroaniline. nih.gov The reaction of 2,4,6-trinitrotoluene (B92697) (TNT) with 3-aminopropyltriethoxysilane (B1664141) (APTES) results in a colored Meisenheimer complex. nih.gov
Cyanides: The cyanide ion is a potent nucleophile that can add to the trinitrobenzene ring.
Carbon Bases: Carbanions derived from compounds with acidic methylene (B1212753) groups, such as the malononitrile (B47326) anion, can also act as nucleophiles, leading to the formation of carbon-bonded σ-adducts. cdnsciencepub.comcdnsciencepub.com
The formation of these adducts is a key step in many synthetic transformations of trinitrobenzene compounds. For example, the amination of 1,3,5-triethoxy-2,4,6-trinitrobenzene with aqueous ammonia is a crucial step in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.net
The formation of σ-adducts is a reversible process, and both kinetic and equilibrium aspects have been extensively studied to understand the factors influencing their stability and rates of formation. rsc.orgcdnsciencepub.comcdnsciencepub.com
Kinetic studies on the reaction of 1,3,5-trinitrobenzene (B165232) and picryl chloride with the malononitrile anion in methanol have provided rate and equilibrium constants for σ-adduct formation. cdnsciencepub.comcdnsciencepub.com These studies reveal that the initial attack of the nucleophile often occurs at an unsubstituted ring position, followed by a slower attack at the substituted position, leading to the final product. cdnsciencepub.com
The following table presents a selection of kinetic and equilibrium data for the formation of σ-adducts in different systems.
| Reactant | Nucleophile | Solvent | Rate Constant (k) | Equilibrium Constant (K) | Reference |
| 1,3,5-Trinitrobenzene | Malononitrile anion | Methanol | - | 8 x 10^5 L²/mol² | cdnsciencepub.com |
| Picryl chloride | Malononitrile anion | Methanol | - | - | cdnsciencepub.com |
| 1,3,5-Trinitrobenzene | Butylamine | Acetonitrile (B52724) | - | - | rsc.org |
| 1,3,5-Trinitrobenzene | Piperidine | Acetonitrile | - | - | rsc.org |
Interactive Data Table
The kinetics and mechanisms of σ-adduct formation are profoundly influenced by both the solvent and the nature of the substituents on the aromatic ring and the nucleophile.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role. nih.gov For instance, the equilibrium constants for σ-adduct formation with amines are about 10,000 times lower in acetonitrile than in DMSO. rsc.orgrsc.org This difference is attributed to the strong hydrogen bonding between DMSO and the ammonium (B1175870) protons in the zwitterionic intermediates, which stabilizes the adduct. rsc.orgrsc.org In contrast, rate constants for proton transfer are about 10,000 times higher in acetonitrile. rsc.orgrsc.org The rate of nucleophilic aromatic substitution reactions can be influenced by solvent parameters such as polarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β). nih.gov
Substituent Effects: The electronic nature of substituents on the aromatic ring significantly impacts reactivity. Electron-withdrawing groups, such as the nitro groups in trinitrobenzene, activate the ring towards nucleophilic attack. The reactivity of the nucleophile is also a key factor. For example, the basicity of the nucleophile affects the stability of the resulting σ-adduct.
Reductive Functionalization of Nitro Groups
The nitro groups of this compound can be chemically reduced to amino groups, providing a pathway to various amino-substituted derivatives. This transformation is a cornerstone in the synthesis of many important chemical intermediates and materials.
Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. Various catalytic systems have been developed for this purpose, often employing transition metals. Iron, in particular, has emerged as a cost-effective and environmentally benign catalyst for these reductions. acs.orgrsc.org
Iron-catalyzed reductions can be carried out using different reducing agents, such as organosilanes or hydrazine (B178648) hydrate. rsc.orggoogle.com The choice of catalyst and reducing agent can allow for chemoselective reduction of the nitro group in the presence of other reducible functional groups. acs.org For example, the use of an iron(salen) complex with pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H3SiPh) enables the reduction of nitroaromatics at room temperature. acs.org
Mechanistic studies of iron-catalyzed nitro reductions have provided insights into the reaction pathways. acs.orgnih.gov These studies often involve a combination of kinetic analysis, spectroscopic techniques (like EPR), and computational modeling. acs.org
For the iron(salen)-catalyzed reduction, mechanistic investigations suggest the involvement of a nitroso intermediate and the formation of an iron hydride as a key catalytic species. acs.org The reaction is believed to proceed through two interconnected catalytic cycles linked by this iron hydride complex. acs.org
In another iron-catalyzed system for the intramolecular nitroso ene reaction, kinetic studies, including kinetic isotope effect measurements, point to the reaction proceeding via a nitrosoarene intermediate. nih.gov The turnover-limiting step is proposed to be the reduction of a coordinated nitroarene by an iron hydride through a highly ordered transition state. nih.gov The reaction exhibits a first-order rate dependence on the concentrations of the catalyst, nitroarene, and silane. nih.gov
Photoreactions of Halogenated Nitrobenzene (B124822) Derivatives
The interaction of light with halogenated nitrobenzene compounds initiates a series of complex photochemical reactions. These processes are largely governed by the interplay of the nitro and halogen functional groups, which dictate the electronic properties and reactivity of the molecule upon photoexcitation.
Intermolecular and Intramolecular Hydrogen Abstraction Mechanisms in Photoreactions
Photoexcitation of nitroaromatic compounds can lead to hydrogen abstraction, a fundamental photoreaction process. This can occur via two primary mechanisms: intermolecularly, from a hydrogen-donating solvent or another molecule, or intramolecularly, where a hydrogen atom is transferred from another part of the same molecule. youtube.com
Intramolecular hydrogen abstraction is particularly significant for nitroaromatic compounds that possess alkyl side chains. Upon absorption of UV light, the excited nitro group can abstract a hydrogen atom from a sterically accessible position on the side chain. For instance, studies on 2-nitro-t-butylbenzenes have shown that such reactions can occur in the solid state. youtube.com The geometry of the molecule plays a crucial role; for the reaction to proceed, the oxygen of the nitro group and the hydrogen to be abstracted must be in close proximity. Research on rigid nitrobenzene derivatives has demonstrated that hydrogen atom transfer can occur even with significant deviation from linearity, though the rate decreases sharply as the distance between the oxygen and hydrogen atoms increases. researchgate.net
In the case of ω-phenylalkanoyl t-butyl nitroxides, intramolecular hydrogen transfer from the benzylic position is most favorable when it involves a 1,6- or 1,7-hydrogen shift, highlighting the influence of the resulting transition state's stability. rsc.org The process often proceeds through an excited triplet state, forming a biradical intermediate which then undergoes further reactions. researchgate.netyoutube.com Calculations have suggested that for reactions between a nitro compound and a hydrogen donor like ammonia, the mechanism likely involves the nitro compound first undergoing intersystem crossing to a triplet state before interacting with the substrate. sciforum.net
Photo-induced Transformations Involving Halogen and Nitro Functional Groups
The presence of both halogen and nitro groups on an aromatic ring leads to unique photochemical behavior. The strong electron-withdrawing nature of the nitro groups makes the aromatic ring electron-deficient, which can influence the cleavage of the carbon-halogen bond.
Photocyclization is a notable reaction in certain 2-chloro-substituted diarylpropan-1,3-diones, which can be considered analogous systems. The photochemical pathway is highly dependent on the nature of the halogen and other substituents. For some derivatives, a C-Cl bond heterolysis occurs, leading to a cation intermediate that then cyclizes. nih.govresearchgate.net In other cases, dechlorination produces a radical species that undergoes cyclization. nih.gov The introduction of additional electron-withdrawing groups, such as a fluorine atom, can alter the reaction mechanism from heterolysis to a radical pathway. nih.gov
Academic Studies on Degradation and Environmental Transformation Mechanisms
Due to their widespread use and potential persistence, significant research has focused on the environmental fate of nitroaromatic compounds, including halogenated derivatives. These studies have unveiled a variety of microbial and biochemical pathways for their degradation.
Microbial Degradation Pathways of Nitroaromatic Compounds
Chlorinated nitroaromatic compounds (CNAs) are recognized as persistent environmental pollutants. nih.gov However, numerous bacteria capable of utilizing these compounds as their sole source of carbon and energy have been isolated. nih.govnih.gov The degradation pathways are diverse and depend on the specific compound and microbial species.
The presence of multiple electron-withdrawing nitro groups, as in 2,4,6-trinitrotoluene (TNT), a structural analog of this compound, makes the aromatic ring highly resistant to oxidative attack, which is a common initial step in the degradation of other aromatic compounds. nih.gov Consequently, the initial steps in the microbial degradation of polynitroaromatic compounds are typically reductive. mdpi.com
Key bacterial degradation strategies include:
Reduction of Nitro Groups: The most common initial step involves the reduction of one or more nitro groups to nitroso, hydroxylamino, and finally amino groups, catalyzed by enzymes called nitroreductases. mdpi.comoup.comnih.gov This leads to the formation of aminodinitrotoluenes and diaminonitrotoluenes from TNT. researchgate.net
Removal of Nitro Groups as Nitrite (B80452): Some bacteria can remove nitro groups from the aromatic ring, releasing them as nitrite. This can be achieved through oxidative or reductive mechanisms. nih.gov For example, dioxygenase enzymes can insert two hydroxyl groups into the ring, leading to the spontaneous elimination of a nitro group. researchgate.net
Reduction of the Aromatic Ring: A less common pathway involves the reduction of the aromatic ring itself by the addition of a hydride ion, forming a Meisenheimer complex, which can then be further metabolized with the release of nitrite. oup.com
The table below summarizes some bacterial strains and their degradation capabilities for nitroaromatic compounds.
| Bacterial Strain(s) | Compound(s) Degraded | Key Pathway/Metabolites |
| Pseudomonas spp. | 2,4,6-Trinitrotoluene (TNT) | Can use TNT as a nitrogen source, removing nitrite. nih.gov |
| Clavibacterium agropyri, Sphingomonas sanguinis | 2,4,6-Trinitrotoluene (TNT) | Reduction to 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT) with nitrite release. researchgate.net |
| Buttiauxella sp. S19-1 | 2,4,6-Trinitrotoluene (TNT) | Involvement of protocatechuate 3,4-dioxygenase, suggesting ring cleavage. mdpi.com |
| Ralstonia sp. JS705 (engineered) | Chloronitrobenzenes | Mineralization of all three isomers. researchgate.net |
| Desulfovibrio and Clostridium spp. | 2,4,6-Trinitrotoluene (TNT) | Anaerobic reduction of TNT to triaminotoluene. nih.gov |
Fungal Remediation Mechanisms for Halogenated Nitroaromatic Compounds
Fungi, particularly white-rot fungi, have demonstrated significant potential for the degradation of recalcitrant pollutants like halogenated nitroaromatics. nih.gov Their powerful, non-specific extracellular ligninolytic enzyme systems, including lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP), are key to this capability. nih.gov
The white-rot fungus Phanerochaete chrysosporium is capable of mineralizing TNT. nih.gov The degradation process often begins with the reduction of the nitro groups to form aminodinitrotoluenes and other reduced intermediates. These intermediates are then attacked by the ligninolytic enzymes. nih.govresearchgate.net Similarly, the fungus Irpex lacteus has been shown to degrade about 95% of TNT within 48 hours, initially forming 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT), which are subsequently degraded. nih.gov The involvement of both MnP and LiP is suggested in the mineralization process. nih.gov
The table below highlights some fungi and their roles in degrading nitroaromatic compounds.
| Fungal Strain | Compound(s) Degraded | Key Enzymes/Mechanisms |
| Phanerochaete chrysosporium | 2,4,6-Trinitrotoluene (TNT) | Mineralization via ligninolytic enzymes (LiP, MnP) after initial reduction of nitro groups. nih.govresearchgate.net |
| Irpex lacteus | 2,4,6-Trinitrotoluene (TNT) | Reduction to 4-ADNT and 2-ADNT, followed by further degradation, likely involving MnP and LiP. nih.gov |
| Various Fungi | Chlorinated Nitroaromatics | Detoxification and biotransformation. nih.gov |
Biochemical Pathways and Biotransformation Strategies of Nitroaromatics
Biotransformation is a key strategy for the remediation of sites contaminated with nitroaromatic compounds. longdom.org The process involves the chemical modification of these compounds by living organisms or their enzymes, often leading to less toxic or more biodegradable products.
The central biochemical pathway for polynitroaromatic compounds is nitroreduction. oup.comnih.gov This is catalyzed by a diverse group of flavoenzymes known as nitroreductases, which are found in a wide range of bacteria. nih.gov These enzymes typically use NAD(P)H as a source of reducing equivalents to sequentially reduce the nitro groups. nih.gov The reduction proceeds through highly reactive nitroso and hydroxylamino intermediates to form the more stable amino derivatives. oup.com
Besides nitroreduction, other important biotransformation strategies have been identified:
Hydride Transfer: As mentioned previously, enzymes can catalyze the addition of hydride ions to the electron-deficient aromatic ring, forming a hydride-Meisenheimer complex. Subsequent re-aromatization eliminates a nitro group as nitrite. oup.com
Oxidative Denitration: Monooxygenase or dioxygenase enzymes can attack the aromatic ring, leading to the hydroxylation of the ring and the removal of a nitro group. This is a crucial step for the complete mineralization of some nitroaromatic compounds, as it opens the door for subsequent ring cleavage pathways. researchgate.net
These biochemical transformations can be harnessed in bioremediation applications. For instance, the reduction of nitroaromatic pollutants can increase their water solubility, which may facilitate subsequent microbial degradation. nih.gov The study of these pathways provides insight into how microorganisms adapt to the presence of xenobiotic compounds and offers a foundation for developing effective bioremediation technologies. longdom.org
Advanced Characterization and Structural Elucidation of 2 Chloro 4 Methyl 1,3,5 Trinitrobenzene and Its Derivatives
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy is fundamental to elucidating the intricate structural details of 2-Chloro-4-methyl-1,3,5-trinitrobenzene. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each offer unique and complementary information.
NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-nitrotoluene, the methyl protons typically appear as a singlet around 2.46 ppm. chemicalbook.com The aromatic protons exhibit signals in the range of 7.31 to 8.10 ppm. chemicalbook.com For this compound, the chemical shifts would be influenced by the presence of the chloro and additional nitro groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. In nitrotoluene isomers, the methyl carbon signal appears around 20-22 ppm. The aromatic carbons resonate between 120 and 150 ppm, with the carbon bearing the nitro group appearing at the lower field end of this range. For instance, in 4-chloronitrobenzene, the carbon attached to the nitro group is found at a distinct chemical shift. chemicalbook.com Quaternary carbons, those without attached protons, are also readily identified.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a powerful technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. fiveable.melibretexts.orgnanalysis.com
DEPT-45: Shows all protonated carbons with a positive phase. nanalysis.com
DEPT-90: Only shows CH (methine) carbons. nanalysis.com
DEPT-135: Shows CH and CH₃ carbons with a positive phase and CH₂ carbons with a negative phase. nanalysis.com This technique is invaluable for confirming the number of protons attached to each carbon atom, thus complementing the information from standard ¹H and ¹³C NMR spectra.
Table 1: Representative NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 4-Nitrotoluene | ¹H | 2.46 | s |
| ¹H | 7.31-8.10 | m | |
| 4-Chloronitrobenzene | ¹³C | ~125-148 | - |
Data is illustrative and based on similar structures. Actual values for this compound may vary.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For nitroaromatic compounds, the most prominent bands are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. orgchemboulder.comorgchemboulder.com
Asymmetric NO₂ Stretch: Typically observed in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com
Symmetric NO₂ Stretch: Usually appears between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com
The presence of a C-Cl bond will also give rise to a stretching vibration, typically in the region of 800-600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions. For example, the IR spectrum of 4-chloro-3,5-dinitrotoluene (B1580910) shows characteristic absorptions for these functional groups. nist.gov
Table 2: Characteristic IR Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360-1290 |
| C-Cl | Stretch | 800-600 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Stretch | 1600-1450 |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. The exact mass of this compound is 260.9788625 Da. echemi.com
Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions are selected and fragmented to produce product ions. This technique is particularly useful for structural elucidation and for the sensitive and selective quantification of compounds in complex mixtures. For example, LC-MS/MS has been successfully used for the analysis of nitrotoluenes and other nitroaromatic explosives. nih.govyoutube.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. astm.org This is a crucial technique for the analysis of complex samples containing multiple components, such as in the analysis of nitrotoluene isomers and their degradation products. nih.govastm.org
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions. aip.orgdtic.mil The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring and the solvent polarity. chemrxiv.org
The UV-Vis spectrum of nitroaromatic compounds can be complex, with multiple electronic transitions. For instance, studies on nitrobenzene (B124822) and nitrotoluenes have characterized transitions to different excited states (S₂, S₃) with distinct transition dipole moments. aip.org This technique can also be employed to monitor the progress of reactions involving these compounds, as changes in the chromophore will result in shifts in the absorption spectrum.
X-ray Crystallographic Analysis for Solid-State Molecular and Crystal Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com It also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov
Table 3: Illustrative Crystallographic Data for a Related Nitroaromatic Compound (1-Chloro-2-methyl-4-nitrobenzene)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netmdpi.com |
| Space Group | P2₁/n | researchgate.netmdpi.com |
| a (Å) | 13.5698(8) | researchgate.netmdpi.com |
| b (Å) | 3.7195(3) | researchgate.netmdpi.com |
| c (Å) | 13.5967(8) | researchgate.netmdpi.com |
| β (°) | 91.703(3) | researchgate.netmdpi.com |
| V (ų) | 685.96(10) | researchgate.netmdpi.com |
This data is for a related compound and serves as an example of the type of information obtained from single crystal X-ray diffraction.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) in Crystalline States
The supramolecular architecture of crystalline solids is dictated by a complex interplay of various non-covalent interactions. In the case of this compound and its derivatives, the presence of nitro groups, a chlorine atom, and an aromatic ring system gives rise to a range of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions are crucial in determining the crystal packing, density, and stability of these energetic materials. While detailed crystallographic analysis specifically for this compound is not extensively available in open literature, the analysis of closely related structures, such as 1-Chloro-2-methyl-4-nitrobenzene, provides significant insights into the types of interactions that are likely to govern its crystalline state.
Hydrogen Bonding:
In the crystalline structures of nitroaromatic compounds, classical hydrogen bonds (e.g., O-H···O, N-H···O) are often absent unless specific functional groups are introduced. However, weak C-H···O hydrogen bonds play a significant role in the stabilization of the crystal lattice. The electron-withdrawing nature of the nitro groups renders the aromatic and methyl protons sufficiently acidic to participate in such interactions with the oxygen atoms of the nitro groups of adjacent molecules.
Interactive Table of Hydrogen-Bond Geometries in a Related Nitroaromatic Compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C5—H5···O2 | 0.95 | 2.69 | 3.129(4) | 109 |
| C7—H7D···O1 | 0.98 | 2.20 | 3.137(4) | 161 |
| C3—H3···O1 | 0.95 | 2.57 | 3.320(4) | 136 |
| Data derived from the crystallographic study of 1-Chloro-2-methyl-4-nitrobenzene. researchgate.net |
Halogen Bonding:
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. youtube.commdpi.com The electron density on a covalently bonded halogen is anisotropically distributed, leading to a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. youtube.com
In the context of this compound, the chlorine atom can participate in halogen bonding with the oxygen atoms of the nitro groups (Cl···O) or the π-system of the benzene (B151609) ring (Cl···π) of neighboring molecules. arkat-usa.org These interactions can be highly directional and contribute significantly to the crystal packing arrangement. Studies on other chlorinated nitroaromatic compounds have demonstrated the presence of close Cl···O contacts, which are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. researchgate.netmdpi.com The strength of these halogen bonds can be influenced by the electron-withdrawing power of the substituents on the aromatic ring.
π-π Stacking Interactions:
Aromatic rings in molecules like this compound can interact through π-π stacking. These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent rings. The presence of multiple electron-withdrawing nitro groups significantly influences the nature of these interactions. In many nitroaromatics, face-to-face or parallel-displaced π-π stacking is observed, where the electron-poor trinitrobenzene ring of one molecule interacts with the electron-rich regions of an adjacent ring.
The crystal structure of 1-Chloro-2-methyl-4-nitrobenzene exhibits π···π contacts between adjacent benzene rings, which helps to stabilize the crystal structure. researchgate.netmdpi.com The relative positioning of the substituents on the aromatic ring has a strong influence on the strength and geometry of these π-π stacking interactions. nih.gov For highly substituted nitrobenzenes, the interplay between π-π stacking and other intermolecular forces, such as hydrogen and halogen bonds, dictates the final crystal architecture. The strength of these stacking interactions can be substantial, with binding energies that can be comparable to or even stronger than some hydrogen bonds. nih.gov
Synthesis of Derivatives and Structural Modifications of 2 Chloro 4 Methyl 1,3,5 Trinitrobenzene
Systematic Synthesis of Substituted Nitroaromatic Compounds
The synthesis of substituted nitroaromatic compounds, including derivatives of 2-Chloro-4-methyl-1,3,5-trinitrobenzene, is primarily achieved through electrophilic nitration. This foundational reaction involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated sulfuric and nitric acids, which is then introduced onto an aromatic substrate. nih.gov The conditions of this reaction can be precisely controlled to direct the position and number of nitro group substitutions on aromatic rings like benzene (B151609), toluene (B28343), or phenol. nih.gov
For the creation of highly substituted systems, multi-step systematic approaches are often required. An exemplary route starts with a less complex, substituted aniline. For instance, the synthesis of 1-Chloro-2-methyl-4-nitrobenzene has been achieved in good yield from 4-chloroaniline through successive oxidation and methylation steps. researchgate.netmdpi.com This highlights a common strategy where the amino group is used to direct substitution before it is converted into another functionality or removed.
Achieving polysubstitution, particularly the introduction of multiple nitro groups onto an already substituted ring, often demands severe reaction conditions. The synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322), a precursor to the highly stable explosive 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), requires an excess of 90-95% nitric acid and 25-30% oleum (B3057394) at temperatures reaching 150°C to drive the reaction to completion. scielo.br Such forceful conditions are necessary to overcome the deactivating effect of the existing nitro and chloro groups on the aromatic ring.
Table 1: Systematic Approaches for Nitroaromatic Synthesis
| Starting Material | Key Reagents/Conditions | Product Type |
|---|---|---|
| Toluene | H₂SO₄, HNO₃ (sequential nitration) | Mono-, di-, and trinitrotoluenes |
| 4-Chloroaniline | 1. Peroxytrifluoroacetic acid 2. Methyl iodide, AlCl₃ | Chlorinated and methylated nitrobenzene (B124822) mdpi.com |
| 1,3,5-Trichlorobenzene (B151690) | 90-95% HNO₃, 25-30% Oleum, 150°C | Polychlorinated polynitrobenzene scielo.br |
Regioselective Introduction of Diverse Functional Groups via Nucleophilic Substitution
The chlorine atom in this compound is highly activated toward nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing effect of the three nitro groups, particularly those positioned ortho and para to the chlorine, creates a significant partial positive charge on the carbon atom bearing the chlorine, making it susceptible to attack by nucleophiles. This inherent reactivity allows for the regioselective introduction of a wide array of functional groups.
The substitution of chlorine with nitrogen-based nucleophiles is a well-documented transformation for related compounds. In the synthesis of TATB from 1,3,5-trichloro-2,4,6-trinitrobenzene, all three chlorine atoms are replaced by amino groups via ammonolysis, demonstrating the feasibility of this reaction on a highly nitrated ring. scielo.br Kinetic studies on similar substrates, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, confirm that aminodechlorination occurs, with the reaction rate being dependent on the nature of the amine and the solvent. researchgate.net The reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) in various solvents also proceeds via uncatalyzed nucleophilic substitution, further illustrating the utility of nitrogen nucleophiles. ccsenet.org
This principle extends to other nucleophiles. The alkaline hydrolysis of polychlorinated polynitrobenzenes, a reaction where hydroxide (B78521) acts as the nucleophile, shows a kinetic preference for dechlorination over the removal of nitro groups. acs.org This indicates that the chloro group is a superior leaving group in these systems. In other complex heterocyclic systems, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, phenoxides have been shown to regioselectively displace one of the chlorine atoms, with the specific product depending on the reaction conditions. clockss.org This body of research supports the potential for diverse functionalization of this compound.
Table 2: Potential Regioselective Nucleophilic Substitution Reactions
| Electrophile | Nucleophile | Potential Product |
|---|---|---|
| This compound | Ammonia (B1221849) (NH₃) | 2-Amino-4-methyl-1,3,5-trinitrobenzene |
| This compound | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-methyl-1,3,5-trinitrobenzene |
| This compound | Hydrazine (N₂H₄) | 2-Hydrazinyl-4-methyl-1,3,5-trinitrobenzene |
| This compound | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-methyl-1,3,5-trinitrobenzene |
Development of Novel and Efficient Synthetic Strategies for Related Complex Chemical Architectures
Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of more complex molecules, including a variety of heterocyclic compounds. mdpi.com The strategic functionalization of these precursors allows for the construction of novel and intricate chemical architectures.
A prominent example is the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a high-performance insensitive explosive. Its synthesis from 3,5-dichloroanisole involves a multi-step process: nitration under mild conditions to yield 3,5-dichloro-2,4,6-trinitroanisole, followed by ammonolysis to replace the chloro groups and form TATB. scielo.br This pathway demonstrates how a relatively simple chlorinated nitroaromatic can be elaborated into a complex and highly functionalized molecule with specific, desirable properties.
Furthermore, the development of novel synthetic strategies often targets molecules with potential applications beyond energetic materials. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with potential antidiabetic properties have been synthesized. nih.gov The synthetic route starts with 2-chloro-4-nitrobenzoic acid, a related nitroaromatic structure, and proceeds through several steps to build a complex architecture containing sulfamoyl and amide functionalities. nih.gov This work exemplifies how the fundamental reactivity of chloro-nitroaromatic scaffolds can be leveraged to create diverse and complex molecules for a range of scientific applications.
Future Research Directions and Unexplored Academic Avenues
Development of Novel and Sustainable Synthetic Routes, Incorporating Green Chemistry Principles
Traditional nitration methods for aromatic compounds often rely on harsh reagents like mixed nitric and sulfuric acids, which generate significant amounts of corrosive waste and present safety hazards. numberanalytics.comnih.gov Future research on 2-Chloro-4-methyl-1,3,5-trinitrobenzene should prioritize the development of sustainable synthetic routes grounded in the principles of green chemistry.
One promising avenue is the exploration of solid acid catalysts, such as zeolites or metal-modified montmorillonite, which can facilitate nitration with good stability and reusability, thereby minimizing waste. organic-chemistry.org Another approach is the use of alternative, milder nitrating agents. Reagents like dinitro-5,5-dimethylhydantoin (DNDMH) and saccharin-derived nitrating agents have shown efficacy in the nitration of various arenes under less hazardous conditions. rsc.orgresearchgate.net Mechanochemical methods, such as ball milling, could also be investigated to reduce solvent usage and energy consumption. rsc.org
Continuous flow chemistry offers a paradigm shift for the synthesis of nitroaromatic compounds, including potentially this compound. vapourtec.comeuropa.eu Flow reactors provide superior control over reaction parameters like temperature and stoichiometry, which is crucial for managing the exothermic nature of nitration reactions. europa.eu This enhanced control can lead to improved safety, higher yields, and better selectivity. vapourtec.com For instance, the synthesis of nitrofurfural, a key building block for certain pharmaceuticals, has been successfully and safely achieved using a continuous flow platform with in-situ generation of the mild nitrating agent acetyl nitrate (B79036). nih.gov
Table 1: Comparison of Traditional vs. Green Nitration Methodologies
| Feature | Traditional Batch Nitration | Green Flow Nitration |
|---|---|---|
| Reagents | Concentrated H₂SO₄/HNO₃ | Milder acids, alternative nitrating agents |
| Safety | High risk of thermal runaway | Enhanced temperature control, smaller reagent volumes |
| Waste | Large volumes of acidic waste | Reduced waste generation |
| Selectivity | Often poor, leading to byproducts | Improved control over stoichiometry enhances selectivity |
| Scalability | Can be challenging and hazardous | More readily and safely scalable |
Implementation of Advanced Spectroscopic Techniques for Real-time Mechanistic Investigations
A detailed understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is currently lacking. Advanced spectroscopic techniques can provide invaluable real-time insights into these processes. In-situ monitoring allows for the direct observation of reaction intermediates and the elucidation of kinetic profiles.
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. For example, in-situ FTIR-ATR (Attenuated Total Reflectance) spectroscopy has been used to monitor nitrate concentrations in aqueous solutions, demonstrating its potential for tracking the progress of nitration reactions. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) is another highly sensitive technique that could be employed to study the nitration process at very low concentrations. nih.govresearchgate.net SERS has been successfully used to monitor the nitration of tyrosine in peptides, showcasing its applicability to complex systems. nih.gov
These real-time analytical methods can help to optimize reaction conditions, identify short-lived intermediates, and ultimately lead to more efficient and controlled synthetic procedures for this compound and other related nitroaromatic compounds.
Integration of Machine Learning and Artificial Intelligence Methodologies in Nitroaromatic Compound Research
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming materials science and chemical synthesis. arxiv.org These computational tools can be leveraged to accelerate the discovery and design of new nitroaromatic compounds and to predict their properties, a field particularly relevant to energetic materials. nih.govresearchgate.netnih.gov
For a compound like this compound, ML models could be developed to predict key properties such as density, thermal stability, and sensitivity, based on its molecular structure. This requires the construction of robust datasets and the development of suitable molecular descriptors. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which have been used to predict the mutagenicity of nitroaromatic compounds, could be adapted to predict other important characteristics. nih.gov
Table 2: Potential Applications of AI/ML in Nitroaromatic Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Property Prediction | Predicting density, enthalpy of formation, sensitivity | Rapid screening of potential new compounds without synthesis |
| Inverse Design | Generating novel molecular structures with desired properties | Accelerating the discovery of high-performance materials |
| Synthesis Planning | Predicting optimal reaction conditions and pathways | Improving the efficiency and safety of synthetic routes |
| Spectra Analysis | Interpreting complex spectroscopic data | Aiding in the characterization of new compounds and reaction mechanisms |
Exploration of Undiscovered Catalytic Systems for Targeted Transformations of Nitroaromatic Compounds
The nitro groups on an aromatic ring are versatile functional handles that can be transformed into a variety of other groups, such as amines, hydroxylamines, and azo compounds. wikipedia.org The selective transformation of one or more nitro groups on a molecule like this compound is a significant synthetic challenge. Future research should focus on the discovery and development of novel catalytic systems that can achieve high selectivity in these transformations.
The catalytic reduction of nitroarenes to amines is a particularly important transformation, as aromatic amines are valuable industrial intermediates. jsynthchem.comjsynthchem.com While traditional methods often use stoichiometric reducing agents like iron in acidic media, modern catalytic approaches offer greener and more efficient alternatives. wikipedia.org Catalytic hydrogenation using supported metal nanoparticles (e.g., Pd, Pt, Au, Ni) is a widely studied area. researchgate.netnih.govmdpi.com The development of catalysts that can selectively reduce one nitro group in the presence of others, or in the presence of other reducible functional groups, is a key goal. researchgate.net
Recent research has also explored the use of transition metal complexes for the reductive functionalization of nitro compounds. acs.org For example, iron(salen) complexes have been shown to catalyze the reduction of nitroaromatics under mild conditions. acs.org Photocatalytic methods, using semiconductor materials like TiO₂, also present a promising avenue for the selective reduction of nitroaromatics under environmentally benign conditions. benthamdirect.comresearchgate.net Additionally, transition-metal-catalyzed denitrative coupling reactions are emerging as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of nitroaromatic compounds. acs.org
Q & A
Q. What are the recommended synthesis routes for 2-Chloro-4-methyl-1,3,5-trinitrobenzene, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential nitration and chlorination steps. Starting with 4-methylbenzene derivatives, controlled nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C ensures selective substitution. Chlorination is achieved via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Purity optimization requires chromatographic separation (e.g., silica gel column chromatography) or recrystallization using solvents like ethanol/water mixtures. Monitor intermediates using TLC and confirm final product purity via HPLC (>99%) .
Q. Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃ (90%), H₂SO₄ (10%) | 0–5°C | FeCl₃ | 65–70 |
| Chlorination | SO₂Cl₂, DCM | 25°C | None | 80–85 |
Q. How should researchers characterize the structural and thermal properties of this compound?
- Methodological Answer :
- Structural Analysis : Use FT-IR to confirm nitro (1520–1370 cm⁻¹) and C-Cl (750–550 cm⁻¹) groups. NMR (¹H/¹³C) resolves methyl (δ 2.5 ppm) and aromatic protons. X-ray crystallography provides definitive stereochemical data.
- Thermal Stability : Conduct DSC at 5°C/min under N₂ to detect decomposition exotherms (~200–250°C). TGA quantifies mass loss, correlating with nitro group stability .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation. Regularly test for decomposition via GC-MS. Avoid prolonged exposure to humidity (>60% RH), as nitro compounds can form hazardous byproducts. Reference safety protocols from TCI America’s guidelines for nitroaromatics .
Advanced Research Questions
Q. How can computational methods predict the thermal decomposition pathways of this compound?
- Methodological Answer : Employ quantum mechanical calculations (DFT or CASSCF) to model bond dissociation energies (BDEs) and transition states. Software like Gaussian or COMSOL Multiphysics simulates decomposition kinetics. Compare with experimental DSC/TGA data to validate pathways. For example, the C-NO₂ bond (BDE ~40–50 kcal/mol) is likely the primary cleavage site .
Q. What experimental design strategies resolve contradictions in reported melting points or spectral data?
Q. How can researchers optimize the nitration step using AI-driven experimental design?
- Methodological Answer : Implement AI platforms (e.g., ICReDD’s workflow) to screen reaction parameters. Train models on existing nitroaromatic datasets to predict optimal HNO₃/H₂SO₄ ratios and temperature profiles. Autonomous labs enable real-time adjustments via robotic liquid handlers, reducing trial-and-error iterations by 70% .
Data Contradiction Analysis Example
Scenario : Conflicting reports on melting point (MP): Study A reports 145°C; Study B reports 138°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
